molecular formula C70H132N20O15 B583778 L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl- CAS No. 145854-61-1

L-Leucinamide, L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-

Cat. No.: B583778
CAS No.: 145854-61-1
M. Wt: 1493.951
InChI Key: TUCDQOGRFHOSKG-ZWFWRLIFSA-N
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Description

Definition and Historical Context of Mastoparan

Mastoparan is a peptide toxin derived from wasp venom with the precise chemical structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. This tetradecapeptide was first characterized as "a new mast cell degranulating peptide" isolated from the venom of Vespula lewisii, marking the beginning of systematic research into wasp-derived bioactive compounds. The peptide's discovery in 1979 represented a significant milestone in venom research, as it was among the first wasp venom components to be structurally characterized and functionally described in detail. The original nomenclature "mastoparan" derives from its initial identification as a mast cell degranulating agent, reflecting the primary biological activity observed during early investigations.

The historical development of mastoparan research can be traced through several distinct phases of scientific inquiry. Initial studies focused primarily on its role in mast cell degranulation and histamine secretion, establishing the foundational understanding of its mechanism of action. Subsequent investigations revealed that mastoparan's effects extend beyond mast cell activation to include interference with G protein activity, where it stimulates the GTPase activity of certain subunits while promoting dissociation of bound guanosine diphosphate from proteins. The peptide's ability to structurally resemble activated G protein receptors when placed in phospholipid environments has made it an invaluable tool for understanding G protein-mediated signaling cascades.

The molecular characterization of mastoparan revealed its amphiphilic nature, with a molecular weight of 1478.9 grams per mole and the molecular formula C70H131N19O15. The peptide's structural properties include a net positive charge due to the presence of multiple lysine residues and an amidated C-terminus, features that contribute significantly to its biological activity. Research has demonstrated that the amidation of the C-terminal carboxyl group is crucial for the peptide's potency and mechanism of action, with amidated versions showing substantially enhanced biological activity compared to their non-amidated counterparts.

Classification within Bioactive Peptides

Mastoparan belongs to the broader category of antimicrobial peptides, specifically classified as a cationic amphipathic peptide with distinct structural and functional characteristics. Within the taxonomic framework of bioactive peptides, mastoparans represent a unique subfamily characterized by their tetradecapeptide structure, high content of hydrophobic residues, and polycationic nature due to numerous lysine residues. The classification system for mastoparans recognizes their position as small, linear peptides that adopt random-coil structures in aqueous solutions but partially convert to alpha-helical conformations in amphiphilic environments.

The structural classification of mastoparans reveals several conserved features that distinguish them from other peptide families. Most mastoparans have a length of 14 amino acid residues, with notable exceptions including mastoparan-VT7, mastoparan-like peptide-12b, and mastoparan-VT2 containing 13 amino acid residues, while mastoparan-V1 and mastoparan-V2 contain 15 amino acid residues. Additionally, dominulin-A, dominulin-B, and certain other variants contain 17 amino acid residues, representing the longer members of this peptide family. The consensus sequence analysis demonstrates that hydrophobic residues including isoleucine, leucine, alanine, tryptophan, and valine are commonly placed at positions 1, 3, 6, 10, 13, and 14, while positions 4, 11, and 12 typically contain positively charged residues.

The functional classification of mastoparans encompasses multiple biological activities that extend beyond their original identification as mast cell degranulating agents. These peptides demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, antifungal properties, and cytolytic effects against various cell types. The peptides also exhibit immunomodulatory functions, including the ability to stimulate serotonin release from platelets, promote exocytosis in various cell types, and activate phospholipase A2, C, and D. This multifunctional nature places mastoparans within the category of multitarget bioactive peptides, distinguishing them from more specialized antimicrobial compounds.

Research has identified specific structural motifs that characterize different mastoparan subfamilies. Social wasp mastoparans typically exhibit sequence motifs in the N-terminal region including INWK, INLKA, and INWLKLGK, features that are not observed among solitary wasp species. This structural divergence reflects evolutionary adaptations that may relate to different ecological niches and prey preferences among wasp species. The natural mastoparans usually present from one to four lysine residues in their sequences, creating variability in positive charges localized at different positions along the peptide molecule, ranging from +1 to +5 net charges.

Evolutionary Significance in Vespidae Venom

The evolutionary distribution of mastoparans across Vespidae species reveals important insights into the adaptive significance of these peptides in wasp venom systems. Currently, there are 40 mastoparan sequences described in the venoms of social wasps and six among solitary wasps, indicating a strong evolutionary preference for these compounds in social species. The primary structures of mastoparans show greater conservation in social wasps compared to solitary species, suggesting different selective pressures operating on venom composition in these distinct ecological groups.

The evolutionary analysis of mastoparan sequences demonstrates that social and solitary wasps have developed distinct structural variants that may reflect different functional requirements. Social wasp mastoparans exhibit characteristic N-terminal sequence motifs that are absent in solitary species, suggesting that these structural features may be related to the complex social behaviors and defensive strategies employed by colonial species. The presence of specific amino acid patterns in social wasp mastoparans may enhance their effectiveness in coordinated defensive responses or facilitate synergistic interactions with other venom components.

The precursor analysis of mastoparan peptides provides additional insights into their evolutionary development. In Vespa species, the precursors of mastoparans consist of pre-pro-peptides containing approximately 60 amino acids, while the solitary wasp Orancistrocerus drewseni exhibits significantly longer precursor sequences. These precursors contain anionic sequences composed of 11 or 12 dipeptides for Vespa species or 19 dipeptides for Orancistrocerus drewseni, mostly terminated in proline or alanine. The prosequence repeats serve as targets for cleavage by proteases such as dipeptidyl peptidase IV, which has been identified in the venom gland of Vespa basalis.

The evolutionary significance of mastoparan diversity is further evidenced by the variable positioning of lysine residues along peptide sequences, creating molecules with different charged surface densities. This variability appears to represent an evolutionary strategy that produces peptides with affinities for different cell types, potentially enhancing the overall effectiveness of the venom system. The most common lysine positioning patterns in social wasps include configurations at positions 4-11-12 for three lysine residues and various combinations for two and four lysine residues, while solitary wasps exhibit different distribution patterns.

Overview of Mastoparan Research Trajectory

The research trajectory of mastoparan investigations has evolved from initial descriptive studies of mast cell degranulation to sophisticated analyses of structure-function relationships and therapeutic applications. Early research focused on establishing the basic biological activities of mastoparan, including its ability to stimulate histamine secretion from mast cells and its effects on various cell types. These foundational studies established mastoparan as a valuable research tool for investigating cellular signaling mechanisms and membrane interactions.

The development of structure-activity relationship studies has represented a major advancement in mastoparan research. Comparative studies with other venom peptides, such as melittin from bee venom, have revealed important differences in structural behavior and membrane interactions. Circular dichroism studies demonstrated that mastoparan adopts an alpha-helical form when exposed to methanol through strong intramolecular hydrogen bonding, while exhibiting a nonhelical, unordered form in aqueous environments. These structural insights have informed subsequent efforts to engineer improved mastoparan variants with enhanced therapeutic properties.

Recent research has focused extensively on the antimicrobial properties of mastoparans and their potential as therapeutic agents. Studies have demonstrated that mastoparan exhibits potent antimicrobial activity against multidrug-resistant pathogens, including Acinetobacter baumannii, with minimum inhibitory concentrations in the micromolar range. The development of modified mastoparan variants, such as those incorporating isoleucine and arginine residues at specific positions, has shown promise in reducing toxicity while maintaining antimicrobial efficacy. These engineering efforts represent a significant advancement in translating basic research findings into potential clinical applications.

The research trajectory has also encompassed detailed mechanistic studies of mastoparan's mode of action. Investigation of mastoparan's effects on Trypanosoma cruzi, the parasite responsible for Chagas disease, has revealed its ability to inhibit all developmental forms of this pathogen. Additionally, research has explored mastoparan's potential in cancer therapy, demonstrating its membranolytic anti-cancer properties and its ability to enhance the effectiveness of conventional chemotherapeutic agents. These diverse applications underscore the versatility of mastoparan as both a research tool and a potential therapeutic agent.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H132N20O15/c1-15-41(10)56(76)70(105)90-54(36-55(75)91)69(104)89-52(34-39(6)7)67(102)85-47(25-17-21-29-72)63(98)80-44(13)59(94)82-46(24-16-20-28-71)62(97)79-42(11)58(93)78-43(12)61(96)87-51(33-38(4)5)66(101)81-45(14)60(95)83-48(26-18-22-30-73)64(99)84-49(27-19-23-31-74)65(100)88-53(35-40(8)9)68(103)86-50(57(77)92)32-37(2)3/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,97)(H,80,98)(H,81,101)(H,82,94)(H,83,95)(H,84,99)(H,85,102)(H,86,103)(H,87,96)(H,88,100)(H,89,104)(H,90,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCDQOGRFHOSKG-ZWFWRLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H132N20O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746732
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145854-61-1
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-lysyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-lysyl-L-lysyl-L-leucyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-Leucinamide, along with its derivatives such as L-isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl, represents a complex structure of amino acids that exhibit significant biological activity. This article explores the biological implications of these compounds, focusing on their enzymatic interactions, cytotoxic effects, and potential therapeutic applications.

Structural Overview

L-Leucinamide is a derivative of leucine, an essential branched-chain amino acid. Its structure can be represented as a long chain of amino acids, including isoleucine, asparagine, lysine, and alanine. The complexity of this peptide sequence suggests potential for diverse biological activities due to the unique properties imparted by each constituent amino acid.

Enzymatic Activity

Leucine Aminopeptidase Interaction

L-Leucinamide serves as a substrate for leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of amino acids from the N-terminus of peptides. Studies have shown that the enzymatic hydrolysis of L-leucinamide can be monitored to assess enzyme activity in various biological samples. The reaction kinetics indicate a linear relationship between substrate concentration and reaction rate up to certain limits, highlighting its utility in clinical diagnostics for measuring enzyme levels in human serum .

Table 1: Kinetic Parameters of L-Leucinamide Hydrolysis

ParameterValue
Km (Michaelis constant)0.5 mM
Vmax (maximum velocity)200 µmol/min
Enzyme ActivationMn²⁺ required

Autophagy Modulation

Autophagy is a critical cellular process involved in degrading and recycling cellular components. Compounds like L-leucinamide may influence autophagic pathways by modulating key proteins such as AMPK and mTOR, which are central to energy metabolism and cellular homeostasis. Research indicates that peptides affecting these pathways could have therapeutic implications for diseases like cancer and neurodegenerative disorders .

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving SH-SY5Y cells treated with various concentrations of cyclic laxaphycins (structurally similar to L-leucinamide), researchers observed enhanced autophagic flux and reduced oxidative stress markers. This suggests that peptides derived from leucine may offer neuroprotective benefits by promoting cellular repair mechanisms .

Case Study 2: Clinical Application in Diagnostics

A diagnostic assay utilizing L-leucinamide as a substrate for leucine aminopeptidase demonstrated its effectiveness in assessing liver function through enzyme activity measurements in serum samples. The assay showed high specificity and sensitivity, indicating its potential as a reliable biomarker for liver health .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Specificity and Substrate Activity

L-Leucinamide is a substrate for aminopeptidases and arylamidases, enzymes critical in protein metabolism. Comparative studies reveal distinct substrate preferences among similar amides:

Substrate Enzyme Activity Tissue Specificity Reference
L-Leucinamide High activity in aminopeptidases from normal liver, stomach, and lung Reduced in hepatic cancer tissues
L-Leucyl-β-naphthylamide Preferred by arylamidases in normal tissues Elevated in stomach cancer tissues
L-Methioninamide Moderate activity in aminopeptidases No significant cancer-specific trends
L-Phenylalaninamide Low activity compared to L-leucinamide Not reported

Key Insight: L-Leucinamide demonstrates higher enzymatic turnover in normal tissues compared to cancer tissues, suggesting its role as a biomarker for tissue health .

Inhibitory Activity Against Alkaline Phosphatases (APs)

Inhibitor Target AP Isozyme IC₅₀ (μM) Selectivity Reference
L-Leucinamide PLAP, GCAP, IAP >5 Non-selective
L-Phenylalanine (L-Phe) PLAP 0.8 Moderate selectivity over IAP
Levamisole TNAP 0.1 High selectivity for TNAP

Key Insight : While L-leucinamide inhibits multiple AP isoforms, its poor selectivity limits therapeutic utility compared to Levamisole or L-Phe .

Chiral Derivatization Efficiency

L-Leucinamide derivatives are used in LC/MS/MS for enantiomer separation. Comparative performance of derivatizing agents:

Reagent Sensitivity Separation Efficiency Application Reference
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) High Superior to L-FDAA Detection of D-amino acids in brain
Marfey’s Reagent (L-FDAA) Moderate Baseline separation General amino acid analysis
L-Leucinamide salts Low Limited resolution Levofloxacin isomer detection

Key Insight: L-FDLA, a leucinamide-based reagent, offers enhanced sensitivity and resolution for chiral amino acid analysis compared to traditional reagents .

Enantiomer-Specific Effects

The D- and L-forms of leucinamide exhibit divergent biological activities:

Enantiomer Acyl Transfer Activity Anti-inflammatory Effect Reference
L-Leucinamide High (Km = 12 mM) Significant reduction in edema
D-Leucinamide No activity Not reported

Key Insight : The L-form is bioactive in both enzymatic and anti-inflammatory contexts, while the D-form is inert .

Anti-inflammatory Activity

L-Leucinamide hydrochloride mimics phenylbutazone in reducing inflammation:

Compound Model Effect Reference
L-Leucinamide hydrochloride Formaldehyde-induced rat paw edema 40% reduction in exudate volume
Phenylbutazone Same model 45% reduction in exudate volume
D-Leucinamide Not tested No effect anticipated

Key Insight : L-leucinamide’s efficacy parallels phenylbutazone, a NSAID, but with fewer toxicity studies .

Q & A

Q. What enzymatic assays utilize L-Leucinamide as a substrate, and how are they optimized for sensitivity?

L-Leucinamide is a substrate for leucine aminopeptidase (LAP) , commonly used in kinetic assays to measure enzyme activity. The hydrolysis of L-Leucinamide is monitored spectrophotometrically at 238 nm, where the release of leucine correlates with absorbance changes . Key optimization steps include:

  • pH adjustment : Optimal activity is observed at pH 8.5 using Tris·HCl buffer.
  • Metal ion requirements : Mn²⁺ or Mg²⁺ enhances enzymatic activity by stabilizing the enzyme-substrate complex .
  • Temperature control : Assays are typically conducted at 25°C to maintain enzyme stability.

Table 1: Reagents and Conditions for LAP Assay

ReagentConcentrationRole
L-Leucinamide0.0625 MSubstrate
Tris·HCl buffer0.5 M, pH 8.5Maintain optimal pH
MnCl₂/MgCl₂0.025 M/0.125 MCofactor activation

Q. How does L-Leucinamide interact with aminopeptidases, and what are the kinetic parameters of this interaction?

L-Leucinamide acts as a competitive substrate for aminopeptidases, binding to the enzyme’s active site via its N-terminal leucine residue. Kinetic parameters (Km, Vmax) are determined using Michaelis-Menten plots:

  • Km : Reflects substrate affinity (e.g., 0.62 mM for LAP in human serum ).
  • Vmax : Indicates maximum reaction rate under saturating substrate conditions. Advanced methods like stopped-flow spectroscopy or fluorogenic derivatives can improve resolution of transient kinetic steps .

Advanced Research Questions

Q. What structural features of L-Leucinamide derivatives contribute to their inhibitory activity against viral proteases like SARS-CoV-2 Mpro?

L-Leucinamide derivatives (e.g., N3 inhibitor in PDB ID: 6LU7) inhibit SARS-CoV-2 Mpro through:

  • Active-site binding : The isoxazole ring and benzyloxy group form hydrogen bonds with catalytic residues (His41 and Cys145) .
  • Stereochemical specificity : The L-configuration of leucinamide ensures proper orientation within the protease’s chiral binding pocket .

Table 2: Key Interactions of N3 Inhibitor with SARS-CoV-2 Mpro

ResidueInteraction TypeFunctional Group in Inhibitor
His41H-bondCarbonyl group
Cys145Covalent bondElectrophilic warhead
Phe140π-π stackingBenzyloxy group

Q. How can contradictions in the proposed mechanisms of L-Leucinamide’s protective effects (e.g., iron binding vs. direct enzyme interaction) be resolved experimentally?

Evidence against iron-binding mechanisms (e.g., unchanged efficacy with excess Fe²⁺ ) suggests direct enzyme interactions. To resolve contradictions:

  • Perform competitive binding assays with iron chelators (e.g., EDTA) and monitor activity changes.
  • Use surface plasmon resonance (SPR) to quantify binding affinity between L-Leucinamide and target enzymes .
  • Conduct mutagenesis studies on enzyme active sites to identify critical residues for interaction.

Q. What advanced analytical techniques are employed to quantify L-Leucinamide derivatives in complex biological matrices?

  • LC-ESI-MS/MS : After derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide, enantiomers are separated and quantified with a detection limit of ~10 fmol .
  • Molecular docking : Tools like YASARA or AutoDock simulate binding modes and predict inhibitory potency .
  • Circular dichroism (CD) : Assess conformational changes in enzymes upon L-Leucinamide binding .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + enzymatic assays) to address discrepancies in mechanism studies .
  • Experimental Design : For protease inhibition studies, include controls with scrambled peptide sequences to rule out nonspecific effects .

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